molecular formula C13H17ClN2O4S B7831277 1-(4-Chloro-3-nitrophenyl)sulfonylazocane

1-(4-Chloro-3-nitrophenyl)sulfonylazocane

Cat. No.: B7831277
M. Wt: 332.80 g/mol
InChI Key: DQLUBUWDRKHFHC-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitrophenyl)sulfonylazocane is a chemical compound characterized by the presence of a sulfonyl group attached to an azocane ring, with a 4-chloro-3-nitrophenyl substituent

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonylazocane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c14-12-7-6-11(10-13(12)16(17)18)21(19,20)15-8-4-2-1-3-5-9-15/h6-7,10H,1-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLUBUWDRKHFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrophenyl)sulfonylazocane typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with azocane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-nitrophenyl)sulfonylazocane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 1-[(4-Amino-3-nitrophenyl)sulfonyl]azocane.

    Reduction: 1-[(4-Chloro-3-aminophenyl)sulfonyl]azocane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-nitrophenyl)sulfonylazocane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrophenyl)sulfonylazocane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. The nitro group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chloro-3-nitrophenyl)sulfonyl]pyrrolidine
  • 1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine

Uniqueness

1-(4-Chloro-3-nitrophenyl)sulfonylazocane is unique due to its azocane ring, which imparts distinct chemical and physical properties compared to its pyrrolidine and piperidine analogs. The azocane ring provides a different spatial arrangement and electronic environment, influencing the compound’s reactivity and interactions with biological targets.

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